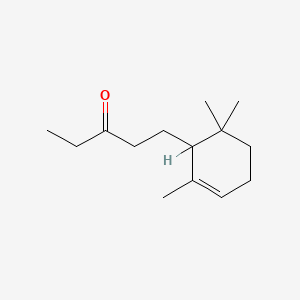
1-(2,6,6-Trimethyl-2-cyclohexen-1-yl)pentan-3-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(2,6,6-Trimethyl-2-cyclohexen-1-yl)pentan-3-one: is an organic compound with the molecular formula C14H22O . It is a derivative of pentanone, featuring a cyclohexene ring with three methyl groups attached. This compound is known for its unique chemical structure and properties, making it a subject of interest in various scientific fields.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2,6,6-Trimethyl-2-cyclohexen-1-yl)pentan-3-one typically involves the reaction of cyclohexene derivatives with pentanone under specific conditions. One common method includes the use of Grignard reagents to introduce the pentanone moiety to the cyclohexene ring. The reaction is usually carried out in an anhydrous environment to prevent the decomposition of the Grignard reagent.
Industrial Production Methods
In industrial settings, the production of this compound may involve catalytic hydrogenation and alkylation processes. These methods ensure high yield and purity of the final product. The reaction conditions are optimized to maintain the stability of the compound and to minimize by-products.
化学反応の分析
Types of Reactions
1-(2,6,6-Trimethyl-2-cyclohexen-1-yl)pentan-3-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert it into alcohols or alkanes.
Substitution: It can participate in nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate (KMnO4), Chromium trioxide (CrO3)
Reducing agents: Lithium aluminum hydride (LiAlH4), Sodium borohydride (NaBH4)
Nucleophiles: Halides, amines, and alcohols
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones
Reduction: Formation of alcohols or alkanes
Substitution: Formation of substituted cyclohexene derivatives
科学的研究の応用
1-(2,6,6-Trimethyl-2-cyclohexen-1-yl)pentan-3-one has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with various biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a lead compound for drug development.
Industry: Utilized in the production of fragrances, flavors, and other specialty chemicals.
作用機序
The mechanism of action of 1-(2,6,6-Trimethyl-2-cyclohexen-1-yl)pentan-3-one involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. This interaction can lead to various biological effects, depending on the target and the context of the interaction.
類似化合物との比較
Similar Compounds
- 1-Penten-3-one, 1-(2,6,6-trimethyl-2-cyclohexen-1-yl)-
- 3-Penten-2-one, 4-(2,6,6-trimethyl-2-cyclohexen-1-yl)-
Comparison
Compared to its similar compounds, 1-(2,6,6-Trimethyl-2-cyclohexen-1-yl)pentan-3-one is unique due to its specific structural arrangement, which influences its reactivity and interaction with other molecules. This uniqueness makes it a valuable compound for various applications in research and industry.
特性
CAS番号 |
68480-17-1 |
|---|---|
分子式 |
C14H24O |
分子量 |
208.34 g/mol |
IUPAC名 |
1-(2,6,6-trimethylcyclohex-2-en-1-yl)pentan-3-one |
InChI |
InChI=1S/C14H24O/c1-5-12(15)8-9-13-11(2)7-6-10-14(13,3)4/h7,13H,5-6,8-10H2,1-4H3 |
InChIキー |
KUZMAEUMYSXKOU-UHFFFAOYSA-N |
SMILES |
CCC(=O)CCC1C(=CCCC1(C)C)C |
正規SMILES |
CCC(=O)CCC1C(=CCCC1(C)C)C |
Key on ui other cas no. |
68480-17-1 |
同義語 |
5-(2,6,6-trimethyl-2-cyclohexenyl)-pentan-3-one dihydromethyl-alpha-ionone |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















